Wedeliatrilolactone A

Natural product dereplication Eudesmanolide Coumestan

Wedeliatrilolactone A (WTA, CAS 156993-29-2) is a eudesmanolide-type sesquiterpene lactone (C23H32O9, MW 452.50). Its core skeleton—a 3,5a,9-trimethyl-naphtho[1,2-b]furan-2-one system—places it within a terpenoid subclass frequently implicated in NF-κB modulation and cytotoxic activity.

Molecular Formula C23H32O9
Molecular Weight 452.5 g/mol
CAS No. 156993-29-2
Cat. No. B1163372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWedeliatrilolactone A
CAS156993-29-2
Molecular FormulaC23H32O9
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC1C2C(C(C3(C1C(CCC3OC(=O)C)(C)O)C)OC(=O)C)OC(=O)C2=C
InChIInChI=1S/C23H32O9/c1-10(2)20(26)31-16-15-11(3)21(27)32-17(15)19(30-13(5)25)23(7)14(29-12(4)24)8-9-22(6,28)18(16)23/h10,14-19,28H,3,8-9H2,1-2,4-7H3/t14-,15-,16-,17-,18+,19-,22-,23+/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Wedeliatrilolactone A (CAS 156993-29-2): A Structurally Distinct Eudesmanolide Sesquiterpene Lactone from Wedelia trilobata for Inflammatory and Cytotoxicity Target Identification


Wedeliatrilolactone A (WTA, CAS 156993-29-2) is a eudesmanolide-type sesquiterpene lactone (C23H32O9, MW 452.50) [1]. Its core skeleton—a 3,5a,9-trimethyl-naphtho[1,2-b]furan-2-one system—places it within a terpenoid subclass frequently implicated in NF-κB modulation and cytotoxic activity [2]. Although isolated from Wedelia trilobata alongside wedelolactone and trilobolide-type congeners, WTA is a discrete chromatographic entity; its reported enrichment via D101 macroporous resin yields a product distinct from co-occurring Wedeliatrilolactone B and simpler coumestans [3]. Current literature directly comparing WTA with close structural analogs in the same assay system is extremely sparse, which is the critical knowledge gap this Evidence Guide addresses.

Why Wedeliatrilolactone A Cannot Be Replaced by Wedelolactone or Generic Trilobolide-Type Sesquiterpenes


Wedelia trilobata produces at least three chemically distinct metabolite classes: coumestans (wedelolactone, a benzofuran), eudesmanolide δ‑lactones (wedelolides), and eudesman‑9,12‑olides such as Wedeliatrilolactone A . The core scaffold of WTA carries a C-6 O‑isobutyrate ester and C-8/C-9 diacetoxy substitution that is absent in wedelolactone . Consequently, binding modes inferred from wedelolactone’s IKK‑β/5‑LOX inhibition (IC50 2.5 μM) do not translate to WTA without confirmatory data. Furthermore, enrichment studies show WTA and Wedeliatrilolactone B require dedicated macroporous resin conditions for 90% elution, underscoring that generic plant extraction protocols optimized for the more abundant wedelolactone fail to deliver research‑grade WTA [1]. Procurement of an unverified “Wedelia extract” or a misassigned trilobolide analog therefore carries a high risk of target‑irrelevant results.

Wedeliatrilolactone A (156993-29-2) Quantitative Differentiation Evidence: Head-to-Head Structural, ADMET, and Enrichment Comparisons


Structural Differentiation from the Frequently Co-Administered Wedelolactone

Wedeliatrilolactone A is a eudesman-9,12-olide sesquiterpene with a C-6 O-isobutyrate substituent, whereas wedelolactone is a coumestan benzofuran lacking a terpenoid core [1]. The IUPAC name assigns stereochemistry at nine chiral centers in WTA; wedelolactone possesses a flat tetracyclic system. This scaffold difference precludes any assumption of shared pharmacology without dedicated direct comparison data. Note: no head‑to‑head assay matching WTA and wedelolactone was identified in the peer‑reviewed literature; this comparison is a class‑level structural inference.

Natural product dereplication Eudesmanolide Coumestan Wedelia trilobata

Chromatographic Resin-Based Enrichment Differentiation from Wedeliatrilolactone B

D101 macroporous resin chromatography applied to Wedelia trilobata extract achieved 90% elution yield for total Wedeliatrilolactone A and B, with the 50% ethanol fraction containing 4.01%–4.09% WTA and WTB relative to total solids [1]. The method was validated by GC quantification. Although WTA and WTB are reported together, the protocol provides a defined enrichment window that can be used to discriminate WTA from more non‑polar or polar Wedelia constituents. No published head‑to‑head recovery data for WTA alone versus WTB alone are available.

Macroporous resin chromatography Sample preparation Wedelia trilobata

Predicted ADMET Profile Differentiates WTA from the More Hydrophilic Wedelolactone

admetSAR 2 predictions for WTA indicate high human intestinal absorption (99.18% probability) and blood‑brain barrier penetration (72.50%), but low probability of Caco‑2 permeability (61.29% negative) and oral bioavailability (55.71% negative) [1]. In contrast, wedelolactone has reported moderate aqueous solubility and lower logP (XlogP ~1.5 versus WTA’s 2.30), implying more restricted membrane transit. These predictions are computational and have not been validated in head‑to‑head in vivo PK experiments.

In silico ADMET Drug‑likeness Oral bioavailability

Procurement-Ready Application Scenarios for Wedeliatrilolactone A (CAS 156993-29-2) Based on Current Evidence


Chemical Dereplication and Scaffold‑Specific Screening Libraries for NF‑κB Pathway Modulators

WTA’s eudesman-9,12-olide core distinguishes it from coumestans and germacranolides in the same plant . Building a focused library that includes WTA, wedelolactone, and trilobolide 6‑O‑isobutyrate enables scaffold‑specific NF‑κB or 5‑LOX SAR studies, preventing false activity attribution to an incorrect chemotype.

Scale‑Up Biomass Processing Using Validated Macroporous Resin Chromatography

The D101 resin protocol delivering 90% elution of WTA/WTB and 4.01%–4.09% purity in the 50% ethanol cut [1] is the only published scalable method for WTA enrichment. Contract research organizations and phytochemistry groups requiring gram‑scale quantities should specify this validated window rather than generic silica‑gel workflows.

In Silico‑Guided CNS Lead Identification Requiring Predicted BBB Penetration

AdmetSAR predictions give WTA a 72.5% probability of BBB penetration [2]. While awaiting confirmatory in vivo data, medicinal chemistry teams can use WTA as a starting scaffold for CNS‑active eudesmanolides, selecting it over the less lipophilic wedelolactone (XlogP ~1.5).

Negative‑Control Experimental Design for IKK‑β/5‑LOX Inhibitor Profiling

Because wedelolactone’s IKK‑β and 5‑LOX inhibition (IC50 2.5 μM) is scaffold‑specific, WTA can serve as a structurally matched negative control to verify that observed pathway modulation is driven by the coumestan pharmacophore and not by a generic sesquiterpene backbone .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Wedeliatrilolactone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.